molecular formula C22H32O6 B1150523 (2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate CAS No. 78536-36-4

(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate

Cat. No.: B1150523
CAS No.: 78536-36-4
M. Wt: 392.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 3809502 is a natural product found in Isodon japonicus and Isodon excisus with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Zinser, Henkel, & Föhlisch (2004) discusses the synthesis of complex bicyclic and tricyclic compounds, which are structurally similar to the specified compound. Their research provides insight into the methods of creating such intricate molecules, which could be applicable to the synthesis of (2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate (Zinser, Henkel, & Föhlisch, 2004).

  • Another relevant study by Sun, Shi, & Pan (2002) focuses on the natural diterpenoid kamebanin, which shares some structural similarities with the compound . This research highlights the unique molecular structure and the potential for diverse applications, such as in pharmacology and material science (Sun, Shi, & Pan, 2002).

Properties

IUPAC Name

(2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVQKKXHANPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Reactant of Route 2
(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Reactant of Route 3
(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Reactant of Route 4
(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Reactant of Route 5
(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Reactant of Route 6
(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
Customer
Q & A

Q1: What is the biological activity of Excisanin B?

A1: Excisanin B, a diterpenoid isolated from the plant Isodon excisoides, has shown promising tyrosinase inhibitory activity. [, ] Tyrosinase is an enzyme involved in melanin production, and its inhibitors are of interest for treating hyperpigmentation disorders. []

Q2: How does Excisanin B compare to other known tyrosinase inhibitors?

A2: Research suggests that Excisanin B exhibits a binding energy to tyrosinase lower than resveratrol, a well-known tyrosinase inhibitor. [] Additionally, its IC50 value (a measure of inhibitory potency) is 142 μmol/mL, which is lower than that of resveratrol (183 μmol/mL). [] This indicates that Excisanin B possesses potent tyrosinase inhibitory activity, potentially even greater than resveratrol.

Q3: How was Excisanin B identified as a potential tyrosinase inhibitor?

A3: Scientists employed a combination of advanced techniques to identify and validate Excisanin B's bioactivity. Initially, they used ultrafiltration coupled with ultra-liquid chromatography mass spectrometry (UHPLC/MS) to screen and identify potential tyrosinase inhibitors from Isodon excisoides extracts. [] Molecular docking simulations were then employed to predict the binding affinity of identified compounds to tyrosinase. [] Finally, enzyme inhibition assays were conducted to experimentally determine the IC50 values of promising candidates, confirming the in silico predictions. []

Q4: Are there other diterpenoids similar to Excisanin B with potential biological activity?

A4: Yes, research on Isodon japonicus, a plant from the same genus as Isodon excisoides, led to the isolation of five new and ten known ent-kaurane diterpenoids, including Lasiokaurin. [] These compounds were investigated for their inhibitory effects on nitric oxide production in murine macrophage RAW264.7 cells, demonstrating the potential of this class of compounds for various biological activities. [] This highlights the rich chemical diversity and therapeutic potential of diterpenoids found within the Isodon genus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.